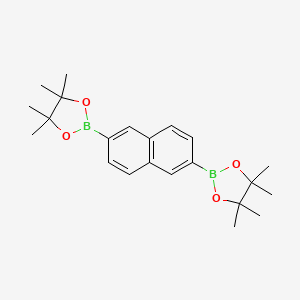
2,6-(Bis-pinocolato)diboranonaphthalene
Descripción general
Descripción
Synthesis Analysis
The synthesis of “2,6-(Bis-pinocolato)diboranonaphthalene” involves a series of reactions. The process begins with the formation of tris(dimethylamino)borane, followed by the creation of bromobis(dimethylamino)borane, and finally the production of tetrakis(dimethylamino)diboron .Molecular Structure Analysis
The molecular structure of “2,6-(Bis-pinocolato)diboranonaphthalene” is complex. It is a covalent compound containing two boron atoms and two pinacolato ligands .Chemical Reactions Analysis
“2,6-(Bis-pinocolato)diboranonaphthalene” is involved in various chemical reactions. For instance, it plays a crucial role in the palladium-catalyzed hydroboration reaction of unactivated alkynes .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-(Bis-pinocolato)diboranonaphthalene” are influenced by its interaction with other compounds. For example, when introduced into lithium grease, it enhances the rheological property of the base grease .Aplicaciones Científicas De Investigación
4. Preparation of Pinacol Boronic Esters
- Summary of Application : This compound is used in the preparation of pinacol boronic esters for organic synthesis. It is a commercially available reagent and is not moisture-sensitive, which means it can be handled in air .
- Methods of Application : This compound may be prepared by treating tetrakis (dimethylamino)diboron with pinacol in acidic conditions .
- Results or Outcomes : The resulting pinacol boronic esters are used as essential carbon nucleophiles for the introduction of functional groups and the C–C bond formation process such as Suzuki-Miyaura coupling and Petasis reaction .
5. Hydroboration of Unactivated Alkynes
- Summary of Application : This compound is used in the hydroboration of unactivated alkynes. These reactions showed high reactivities and tolerance, thus providing a promising method for the synthesis of alkenyl boron compounds .
- Methods of Application : The reaction is carried out in water. Both aryl- and alkyl-substituted alkynes proceed smoothly within the reaction time .
- Results or Outcomes : The desired vinylboronates are produced in moderate to high yields .
6. Interaction with Lithium 12-Hydroxystearate
- Summary of Application : The interaction of bis(pinacolato) diboron (B 2 Pin 2) with lithium 12-hydroxystearate (LHS) in lithium grease was characterized .
- Methods of Application : The interaction was studied at low and moderate temperatures .
- Results or Outcomes : The rheological and tribological performance of the grease additized with B 2 Pin 2 was investigated .
7. Preparation of Pinacol Boronic Esters
- Summary of Application : This compound is used in the preparation of pinacol boronic esters for organic synthesis. It is a commercially available reagent and is not moisture-sensitive, which means it can be handled in air .
- Methods of Application : This compound may be prepared by treating tetrakis (dimethylamino)diboron with pinacol in acidic conditions .
- Results or Outcomes : The resulting pinacol boronic esters are used as essential carbon nucleophiles for the introduction of functional groups and the C–C bond formation process such as Suzuki-Miyaura coupling and Petasis reaction .
8. Hydroboration of Unactivated Alkynes
- Summary of Application : This compound is used in the hydroboration of unactivated alkynes. These reactions showed high reactivities and tolerance, thus providing a promising method for the synthesis of alkenyl boron compounds .
- Methods of Application : The reaction is carried out in water. Both aryl- and alkyl-substituted alkynes proceed smoothly within the reaction time .
- Results or Outcomes : The desired vinylboronates are produced in moderate to high yields .
9. Interaction with Lithium 12-Hydroxystearate
- Summary of Application : The interaction of bis(pinacolato) diboron (B 2 Pin 2) with lithium 12-hydroxystearate (LHS) in lithium grease was characterized .
- Methods of Application : The interaction was studied at low and moderate temperatures .
- Results or Outcomes : The rheological and tribological performance of the grease additized with B 2 Pin 2 was investigated .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30B2O4/c1-19(2)20(3,4)26-23(25-19)17-11-9-16-14-18(12-10-15(16)13-17)24-27-21(5,6)22(7,8)28-24/h9-14H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKWROQJPYYOBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)B4OC(C(O4)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732496 | |
| Record name | 2,2'-(Naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-(Bis-pinocolato)diboranonaphthalene | |
CAS RN |
849543-98-2 | |
| Record name | 2,2'-(Naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



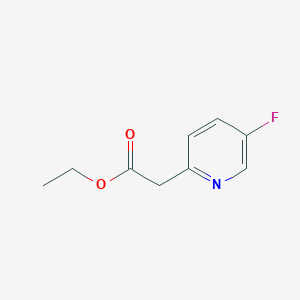
![Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1457151.png)
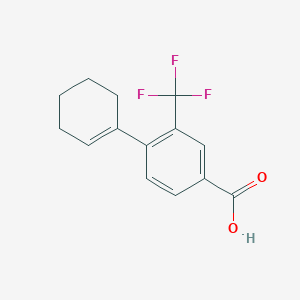
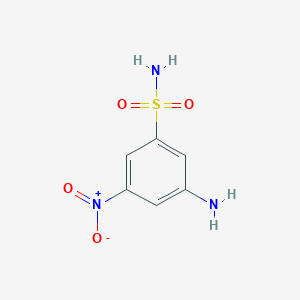
![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-imidazolidin-2-one](/img/structure/B1457155.png)
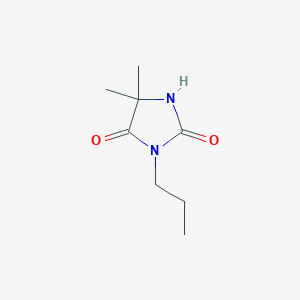
![Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B1457157.png)
![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1457159.png)
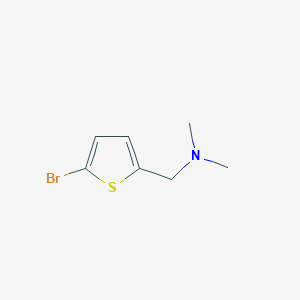
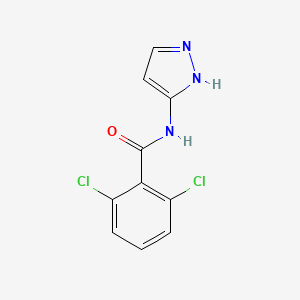
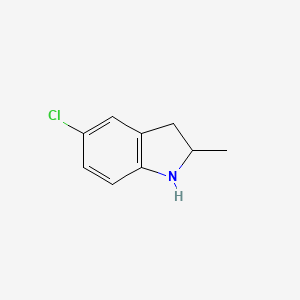
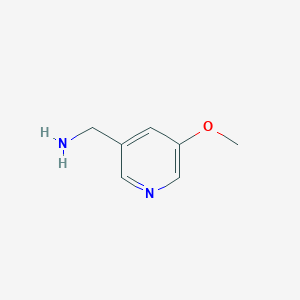
![5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1457165.png)
